

Application Note: Mass Spectrometry Analysis of Piperidine-1-carboxamidinium Hemisulfate

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Compound of Interest

Compound Name: Piperidine-1-carboxamidinium
hemisulfate

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Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of **Piperidine-1-carboxamidinium hemisulfate** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Piperidine-1-carboxamidinium is a guanidinium-containing compound with a piperidine moiety, making it a subject of interest in pharmaceutical and chemical research. The methods outlined below are designed to offer a robust framework for the identification, characterization, and quantification of this compound in various matrices. This note includes sample preparation guidelines, optimized LC-MS/MS parameters, and a discussion of expected fragmentation patterns.

Introduction

Piperidine-1-carboxamidinium and its derivatives are organic compounds that feature a piperidine ring attached to a carboxamidinium group. The piperidine motif is a common structural feature in many pharmaceuticals and natural products.[1] Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of compounds by analyzing their fragmentation patterns.[2] When coupled with liquid chromatography, LC-MS/MS provides high sensitivity and selectivity, making it an ideal method for the analysis of such compounds in complex mixtures.[3] This application note details a comprehensive approach to the mass spectrometric analysis of **Piperidine-1-carboxamidinium hemisulfate**.

Chemical Properties

Property	Value	Reference
Chemical Formula	C6H13N3	[4][5]
Molecular Weight (as free base)	127.11 g/mol	[4]
Monoisotopic Mass (as free base)	127.11095 Da	[4]
IUPAC Name	piperidine-1-carboximidamide	[5]

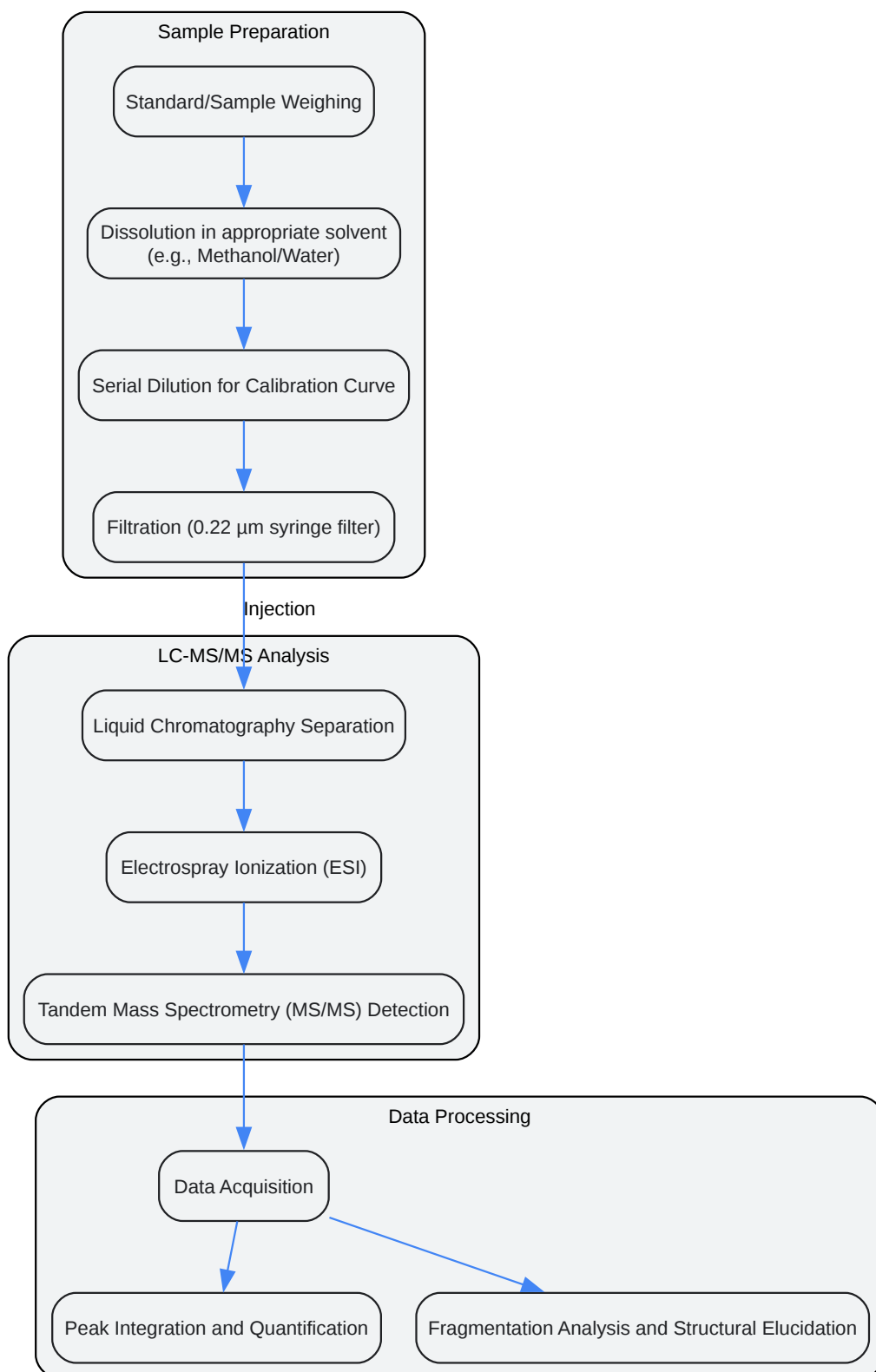
Predicted Collision Cross Section (CCS) Data

Predicted CCS values can be useful for compound identification and confirmation. The following table summarizes the predicted CCS values for various adducts of Piperidine-1-carboxamidinium.[4]

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	128.11823	127.9
[M+Na] ⁺	150.10017	131.9
[M-H] ⁻	126.10367	128.8
[M+NH ₄] ⁺	145.14477	147.4
[M+K] ⁺	166.07411	130.8

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of **Piperidine-1-carboxamidinium hemisulfate**.



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Figure 1: Experimental workflow for the LC-MS/MS analysis of **Piperidine-1-carboxamidine hemisulfate**.

Experimental Protocols

Sample Preparation

- **Standard Stock Solution (1 mg/mL):** Accurately weigh 10 mg of **Piperidine-1-carboxamidine hemisulfate** and dissolve it in 10 mL of a 50:50 methanol:water solution.
- **Working Standard Solutions:** Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
- **Sample Preparation:** For analysis in a matrix (e.g., plasma, tissue homogenate), a protein precipitation or solid-phase extraction (SPE) step may be necessary. A generic protein precipitation protocol is as follows:
 - To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.
 - Vortex for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
 - Collect the supernatant and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase.
- **Filtration:** Prior to injection, filter all samples and standards through a 0.22 µm syringe filter.

Liquid Chromatography (LC) Method

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry (MS) Method

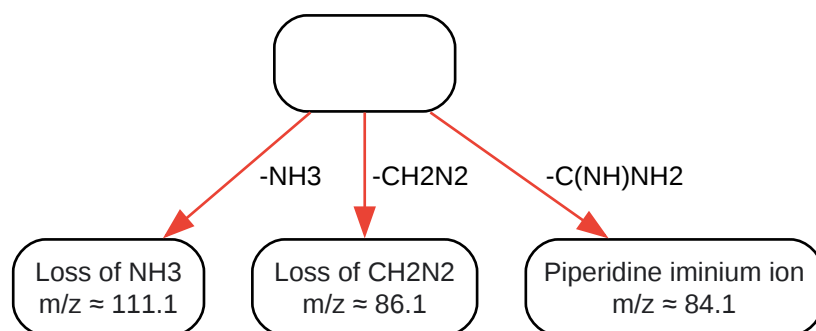
Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Scan Type	Multiple Reaction Monitoring (MRM)

Expected Fragmentation Pattern

The fragmentation of piperidine derivatives in positive ion ESI-MS/MS is often characterized by α -cleavage and ring fission.[6] For Piperidine-1-carboxamidine, the protonated molecule

$[M+H]^+$ is expected at an m/z of approximately 128.1.

Proposed Fragmentation Pathway:



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Figure 2: Proposed fragmentation pathway for Piperidine-1-carboxamide.

MRM Transitions for Quantification:

Based on the proposed fragmentation, the following MRM transitions can be used for quantification and confirmation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Transition Type
Piperidine-1-carboxamide	128.1	111.1	Quantifier
Piperidine-1-carboxamide	128.1	84.1	Qualifier

Data Analysis and Quantification

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standards versus their known concentrations. The concentration of Piperidine-1-carboxamide in unknown samples is then determined by interpolating their peak areas from the linear regression of the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometry analysis of **Piperidine-1-carboxamidinium hemisulfate**. The described LC-MS/MS method is sensitive and selective, making it suitable for a wide range of research and drug development applications. The provided experimental parameters and expected fragmentation data should serve as a valuable starting point for method development and validation.

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